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molecular formula C12H25NO7 B1664903 Amino-PEG5-CH2CO2H CAS No. 141282-35-1

Amino-PEG5-CH2CO2H

Cat. No. B1664903
M. Wt: 295.33 g/mol
InChI Key: ZQGSSZVORHCAFC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05858363

Procedure details

Isopropyl 17-amino-3,6,9,12,15-pentaoxahepta-decanoate (see part I of the experimental part) (1.1 g, 3.2 mmole) was dissolved in 3 ml of 1M sodium hydroxide solution and left at room temperature for 30 min. 1.5 ml of 6M hydrochloric acid was added and the mixture was evaporated to dryness. The residue was taken up in dichloromethane and filtered to give 545 mg of 17-amino-3,6,9,12,15-pentaoxa-heptadecanoic acid after evaporation of the solvent. 460 mg (1,39 mmoles) of this compound were dissolved in 10 ml of borate buffer pH 8.4. The solution was deaerated with nitrogen gas. A solution of 432 mg (1.52 mmoles) of N-succinimidyl 2-iodoacetate in 5 ml of dioxane was added dropwise during 1 min pH was kept at 8.4 by addition of 5M NaOH. The reaction solution was stirred for 15 min during inlet of nitrogen gas. According to thin layer chromatography (eluent: CH2Cl2 --MeOH 60:35) the reaction was completed in some few minutes. After 15 min the pH of the reaction solution was adjusted to 3 and the solution was frozen and lyophilized. The reaction mixture was fractionated on a reversed phase column PEP--RPC HR 30/26 (Pharmacia Biosystems AB) using a gradient of 0-13% acetoniIrile with 0.1% tri-fluoroacetic acid followed by isocratic separation at 13% acetonitrile, 0.1% TFA. Fractions from the desired peak were pooled and lyophilized giving 351 mg of 17-iodoacetylamino-3,6,9,12,15-pentaoxa-heptadecanoic acid (A). Yield: 76%.
Name
Isopropyl 17-amino-3,6,9,12,15-pentaoxahepta-decanoate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1.5 mL
Type
reactant
Reaction Step Two
Quantity
3 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[NH2:1][CH2:2][CH2:3][O:4][CH2:5][CH2:6][O:7][CH2:8][CH2:9][O:10][CH2:11][CH2:12][O:13][CH2:14][CH2:15][O:16][CH2:17][C:18]([O:20]C(C)C)=[O:19].Cl>[OH-].[Na+]>[NH2:1][CH2:2][CH2:3][O:4][CH2:5][CH2:6][O:7][CH2:8][CH2:9][O:10][CH2:11][CH2:12][O:13][CH2:14][CH2:15][O:16][CH2:17][C:18]([OH:20])=[O:19] |f:2.3|

Inputs

Step One
Name
Isopropyl 17-amino-3,6,9,12,15-pentaoxahepta-decanoate
Quantity
0 (± 1) mol
Type
reactant
Smiles
NCCOCCOCCOCCOCCOCC(=O)OC(C)C
Step Two
Name
Quantity
1.5 mL
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
3 mL
Type
solvent
Smiles
[OH-].[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the mixture was evaporated to dryness
FILTRATION
Type
FILTRATION
Details
filtered

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
NCCOCCOCCOCCOCCOCC(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 545 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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